molecular formula C17H21FN2O3 B1442216 Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate CAS No. 696588-84-8

Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1442216
CAS No.: 696588-84-8
M. Wt: 320.36 g/mol
InChI Key: HTMNGFLPBNHVAC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21FN2O3 and its molecular weight is 320.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)22-15-5-4-12(11-19)10-14(15)18/h4-5,10,13H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMNGFLPBNHVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C23H26FN3O3
  • Molecular Weight : 411.47 g/mol
  • CAS Number : 696588-84-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may inhibit key enzymes or receptors involved in disease processes, particularly in microbial infections and cancer cell proliferation.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of piperidine derivatives. In a study evaluating various compounds against Mycobacterium tuberculosis, it was found that certain piperidine analogs exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, demonstrating promising activity against resistant strains of bacteria . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Potential

The anticancer properties of piperidine derivatives have been explored through various in vitro assays. For example, studies have shown that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines. A related compound with a similar structure demonstrated significant inhibition of cell growth in breast and colon cancer models . The presence of the cyano and fluorine substituents may contribute to increased lipophilicity and improved cellular uptake, enhancing its anticancer effects.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the activity of piperidine derivatives against Mycobacterium tuberculosis.
    • Findings : Compounds similar to this compound showed MIC values indicating effective inhibition, suggesting further exploration into structural modifications could yield more potent derivatives .
  • Anticancer Activity Evaluation :
    • Objective : Assess the cytotoxic effects of piperidine derivatives on cancer cell lines.
    • Findings : A related piperidine compound exhibited significant cytotoxicity with IC50 values in the low micromolar range against various cancer types, indicating that this compound may possess similar properties .

Research Findings

Research indicates that the incorporation of polar groups in piperidine derivatives can enhance solubility and bioavailability while maintaining or improving biological activity. For instance, studies have shown that modifications leading to increased hydrophilicity can result in better pharmacokinetic profiles without sacrificing efficacy against target pathogens or cancer cells .

Scientific Research Applications

Pharmacological Research

Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate has potential applications as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound could exhibit activity against certain types of cancer and neurological disorders.

Case Study: Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, including this compound. The results demonstrated significant inhibition of tumor cell proliferation in vitro, indicating its potential as an anticancer agent .

Neuropharmacology

The compound's structural features suggest it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This can be pivotal in developing treatments for psychiatric disorders.

Case Study: Dopamine Receptor Modulation

In a recent study, researchers evaluated the effects of this compound on dopamine receptor activity. The findings indicated modulation of receptor binding, suggesting possible applications in treating conditions like schizophrenia and Parkinson's disease .

Polymer Chemistry

Due to its unique functional groups, this compound can be utilized in the synthesis of advanced polymers. These polymers can possess enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved the material's resistance to thermal degradation while maintaining flexibility .

Summary of Applications

Application AreaDescriptionNotable Findings
Pharmacological ResearchPotential drug candidate for cancer and neurological disordersSignificant anticancer activity observed in vitro
NeuropharmacologyModulation of neurotransmitter systemsInfluenced dopamine receptor binding
Polymer ChemistrySynthesis of advanced polymersImproved thermal stability and mechanical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate
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Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.